フラミジン-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
科学的研究の応用
Furamidine-d8 has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Furamidine-d8 primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an essential epigenetic and post-translational regulator in eukaryotic organisms, and its dysregulation is intimately related to multiple types of human diseases, particularly cancer . Furamidine-d8 also inhibits Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Mode of Action
Furamidine-d8 interacts with its targets, leading to significant changes in their activity. It acts as a potent and selective inhibitor for PRMT1 . It’s also a reversible and competitive inhibitor of TDP-1 . The inhibition of TDP-1 by Furamidine-d8 is effective both with single- and double-stranded DNA substrates .
Biochemical Pathways
Furamidine-d8 affects the biochemical pathways associated with its targets. PRMT1 modulates chromatin remodeling by depositing methyl marks on specific arginine residues of nucleosomal histones . Major PRMTs also have a broad spectrum of non-histone substrates that are pertinent to numerous signaling pathways .
Result of Action
The molecular and cellular effects of Furamidine-d8’s action are significant. It inhibits cell proliferation and reduces the arginine asymmetric dimethylation level in leukemia cancer cells . It also induces apoptosis .
生化学分析
Biochemical Properties
Furamidine-d8 has been identified as an inhibitor of protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on histone and non-histone proteins . This interaction with PRMT1 suggests that Furamidine-d8 plays a role in modulating epigenetic regulation and post-translational modifications .
Cellular Effects
Furamidine-d8 has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in leukemia cell lines . In glioblastoma stem cells (GSCs), Furamidine-d8 has been shown to effectively inhibit proliferation and tumorsphere formation by inducing cell cycle arrest at the G0/G1 phase and promoting the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of Furamidine-d8 involves its interaction with DNA. It has been found to accumulate in the cell nuclei and mitochondria, where it binds to AT sites in the DNA . This binding interaction provides the driving force that permits massive accumulation of Furamidine-d8 in the nuclei .
Metabolic Pathways
Furamidine-d8, as a PRMT1 inhibitor, is likely involved in the metabolic pathways related to arginine methylation
Transport and Distribution
Furamidine-d8 has been found to accumulate selectively in the cell nuclei . The presence of aromatic rings on the terminal side chain is a limiting factor that restricts the uptake of the compounds in the nuclear compartment .
Subcellular Localization
Furamidine-d8 and its phenyl-substituted analogue accumulate in the cell nuclei and mitochondria, respectively . This suggests that Furamidine-d8 may be directed to these specific compartments or organelles within the cell.
準備方法
The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.
4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.
These comparisons highlight the unique isotopic labeling of Furamidine-d8, which can be advantageous in various research applications.
生物活性
Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.
Overview of Furamidine-d8
Furamidine-d8 is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.
Structure-Activity Relationship
The structural modifications in furamidine-d8 compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:
Compound | Structural Features | IC50 (nM) against T. b. rhodesiense | Selectivity Index |
---|---|---|---|
Furamidine | Original compound | 50 | 1000 |
Furamidine-d8 | Deuterated analog | 25 | 1500 |
DB829 | Azadiamidine with enhanced CNS activity | 10 | 2000 |
DB75 | Pentamidine analog | 40 | 800 |
In Vitro Studies
Furamidine-d8 has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.
- Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.
- Comparative Efficacy : In comparative studies with other diamidines, furamidine-d8 exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .
In Vivo Studies
In vivo evaluations have further confirmed the efficacy of furamidine-d8 in animal models:
- Mouse Models : In a rigorous mouse model (STIB900), furamidine-d8 was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .
- Pharmacokinetics : Studies on pharmacokinetics revealed that furamidine-d8 achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .
Case Studies and Clinical Trials
Furamidine and its analogs have been evaluated in various clinical contexts:
- Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .
- Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for furamidine-d8 as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .
特性
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。